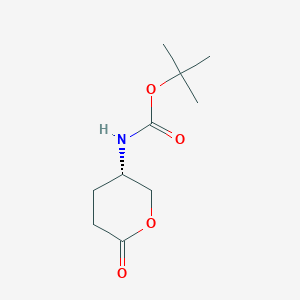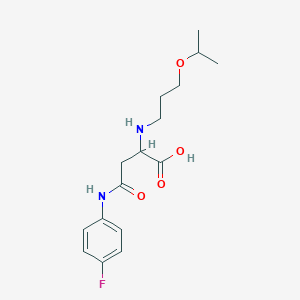![molecular formula C14H17NOS B2854653 N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide CAS No. 2411250-07-0](/img/structure/B2854653.png)
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. The compound was first synthesized in 2014 and has since been used extensively in scientific research to study the mechanism of action and physiological effects of synthetic cannabinoids.
Mécanisme D'action
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide exerts its psychoactive effects by binding to cannabinoid receptors in the brain and other parts of the body. The compound has a high affinity for CB1 and CB2 receptors, which are part of the endocannabinoid system. When N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects on the body. The compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide has also been shown to affect the immune system, causing inflammation and oxidative stress in some cases. Additionally, the compound has been shown to have neurotoxic effects, which can lead to cognitive impairment and other neurological problems.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide has several advantages for lab experiments. The compound is highly potent and has a long half-life, which allows researchers to study its effects over an extended period. Additionally, N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide is relatively stable and can be stored for long periods, making it a useful tool for researchers who need to conduct experiments over an extended period. However, N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide also has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide research. One area of interest is the development of new synthetic cannabinoids that have fewer side effects and are safer for human consumption. Researchers are also interested in studying the long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential therapeutic uses of these compounds. Finally, researchers are interested in developing new methods for synthesizing N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide and other synthetic cannabinoids that are more efficient and cost-effective.
Méthodes De Synthèse
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide is synthesized through a multistep process that involves the reaction of 2-methylthiophenylacetonitrile with propargyl bromide to form a propargyl intermediate. The intermediate is then reacted with a substituted indazole to form the final product, N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide. The synthesis of N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide requires specialized equipment and expertise and should only be performed by trained professionals in a well-equipped laboratory.
Applications De Recherche Scientifique
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide has been extensively used in scientific research to study the mechanism of action and physiological effects of synthetic cannabinoids. The compound has been shown to have potent psychoactive effects on the central nervous system, similar to other synthetic cannabinoids. Researchers have used N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide to study the effects of synthetic cannabinoids on various biological systems, including the endocannabinoid system, the immune system, and the cardiovascular system.
Propriétés
IUPAC Name |
N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-4-7-14(16)15-11(2)10-12-8-5-6-9-13(12)17-3/h5-6,8-9,11H,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJLFEYQWARKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2854571.png)

![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)
![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)
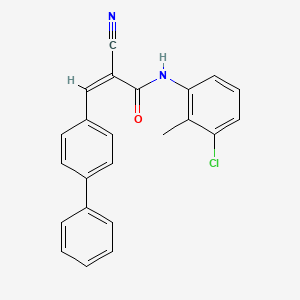
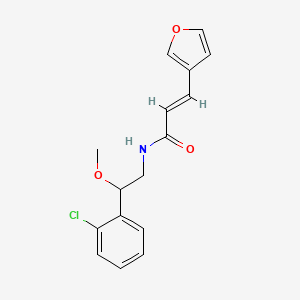
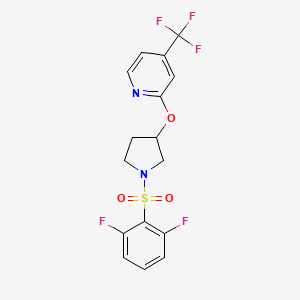
![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)
![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)
